molecular formula C30H35NO5 B11152117 7-[(2,5-dimethylbenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-2H-chromen-2-one

7-[(2,5-dimethylbenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-2H-chromen-2-one

Cat. No.: B11152117
M. Wt: 489.6 g/mol
InChI Key: ZAGYULRRGSGPJG-UHFFFAOYSA-N
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Description

3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(2,5-DIMETHYLPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE is a complex organic compound that features a unique combination of isoquinoline and chromenone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(2,5-DIMETHYLPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of a chromenone derivative with an isoquinoline derivative under controlled conditions. The reaction often requires the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of recyclable catalysts and green chemistry principles, such as aqueous media and benign solvents, can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(2,5-DIMETHYLPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, leading to its potential antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(2,5-DIMETHYLPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE apart is its unique combination of isoquinoline and chromenone structures, which confer distinct chemical and biological properties. This dual structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C30H35NO5

Molecular Weight

489.6 g/mol

IUPAC Name

3-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-7-[(2,5-dimethylphenyl)methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C30H35NO5/c1-19-7-8-20(2)22(14-19)18-35-24-9-10-25-21(3)26(29(33)36-27(25)15-24)16-28(32)31-13-12-30(34)11-5-4-6-23(30)17-31/h7-10,14-15,23,34H,4-6,11-13,16-18H2,1-3H3

InChI Key

ZAGYULRRGSGPJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=C(C(=O)O3)CC(=O)N4CCC5(CCCCC5C4)O)C

Origin of Product

United States

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